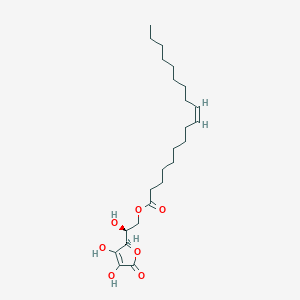

Ascorbyl oleate

CAS No.: 2495-84-3

Cat. No.: VC18456898

Molecular Formula: C24H40O7

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2495-84-3 |

|---|---|

| Molecular Formula | C24H40O7 |

| Molecular Weight | 440.6 g/mol |

| IUPAC Name | [(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |

| Standard InChI | InChI=1S/C24H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h9-10,19,23,25,27-28H,2-8,11-18H2,1H3/b10-9-/t19-,23+/m0/s1 |

| Standard InChI Key | JPBAVLUULZJFFO-JENHRLMUSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Amphiphilic Nature

Ascorbyl oleate (C24H42O7) features a polar ascorbyl headgroup esterified at the C-6 position to an 18-carbon oleate tail containing a cis-9 double bond . This configuration confers amphiphilicity, with calculated hydrophilic-lipophilic balance (HLB) values ranging from 7–9 depending on aggregation state . The ascorbyl moiety retains redox-active enediol groups at C-2 and C-3 positions, critical for antioxidant activity, while the unsaturated oleoyl chain imparts fluid-phase behavior at physiological temperatures .

Crystallographic studies utilizing wide-angle X-ray scattering (WAXS) identify a dominant hexagonal (αH) polymorph with d-spacing of 4.2 Å between acyl chains, attributable to steric hindrance from the bulky ascorbyl headgroup . Fourier-transform infrared (FTIR) spectroscopy confirms this packing through characteristic CH2 scissoring (1472 cm⁻¹) and asymmetric stretching (2918 cm⁻¹) modes . Compared to saturated analogs like ascorbyl palmitate, the oleate’s kinked chain reduces melting enthalpy by 65% (15.3 kJ/mol vs. 53 kJ/mol), enhancing solubility in lipid matrices .

Thermal Behavior and Phase Transitions

Differential scanning calorimetry (DSC) thermograms of pure ascorbyl oleate exhibit a single endothermic peak at 62.4°C (ΔHfus = 15.3 kJ/mol), corresponding to the solid-to-liquid phase transition . The entropy of fusion (ΔSfus = 46 J/mol·K) reflects significant conformational freedom in the molten state, consistent with oleate’s fluidity . Hydrated systems (5–40% w/w) display broad thermal transitions between 25–55°C, indicative of coexisting gel and liquid-crystalline phases .

Table 1: Thermal Properties of Ascorbyl Oleate and Analogues

| Compound | Melting Point (°C) | ΔHfus (kJ/mol) | ΔSfus (J/mol·K) |

|---|---|---|---|

| Ascorbyl oleate | 62.4 | 15.3 | 46 |

| Ascorbyl palmitate | 113.1 | 53.0 | 137 |

| Oleic acid | 13.4 | 28.5 | 99 |

Aqueous Self-Assembly Dynamics

Small-angle X-ray scattering (SAXS) of 5% w/w dispersions reveals prolate ellipsoidal micelles with core radii of 19.1 Å (major) and 20.3 Å (minor), enveloped by a 8–9 Å shell corresponding to the ascorbyl headgroups . The packing parameter (p ≈ 0.3) confirms spherical morphology, stabilized by electrostatic repulsion between ionized ascorbate groups (pKa ≈ 4.2) . Dynamic light scattering measurements report hydrodynamic diameters of 12–15 nm with polydispersity indices <0.2, suitable for intravenous delivery applications .

Synthesis and Purification Methodologies

Enzymatic Catalysis Strategies

Lipase-mediated synthesis dominates current production methods due to regioselective esterification at the C-6 hydroxyl group. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin (Novozym 435) achieves 73.8% conversion in transesterification reactions between ascorbyl palmitate and oleic acid (1:3 molar ratio, 70°C) . Esterification of free ascorbic acid yields lower conversions (19.7%) due to poor solubility in acetone reaction media . Kinetic analyses fit a Ping Pong Bi-Bi mechanism (R² = 0.98), with maximum reaction velocity (Vmax) of 0.81 mM/min and Michaelis constants (Km) of 0.83 mM (ascorbate) and 0.79 mM (oleate) .

Table 2: Comparative Synthesis Performance

Downstream Processing

Crude reaction mixtures undergo sequential liquid-liquid extraction: ethyl acetate/water (1:1 v/v) removes unreacted ascorbic acid, followed by hexane/acetonitrile (3:1 v/v) to isolate ascorbyl oleate from oleic acid . Final purification via recrystallization from 90% methanol yields 97.2% purity (HPLC area%), with residual solvent levels <50 ppm (GC-MS) . Nuclear magnetic resonance (NMR) validation confirms regioselectivity through characteristic shifts: C-5 (δ 65.94 ppm) and C-6 (δ 64.88 ppm) in ¹³C spectra, alongside oleate vinyl protons (δ 5.35 ppm, m) in ¹H spectra .

Structural Elucidation and Analytical Profiling

Spectroscopic Fingerprinting

Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups: broad O-H stretch (3300 cm⁻¹), ester carbonyl (1733 cm⁻¹), and olefinic C=C (3006 cm⁻¹) . Mass spectrometry (LC-ESI-MS/MS) confirms molecular identity via [M-H]⁻ ion at m/z 439.3 and diagnostic fragments at m/z 177.0 (ascorbate) and 281.2 (oleate) . X-ray photoelectron spectroscopy (XPS) reveals surface composition of 68.9% carbon, 28.7% oxygen, and 2.4% sodium in recrystallized samples, consistent with theoretical stoichiometry .

Polymorphic Characterization

Temperature-resolved WAXS profiles identify three crystalline forms: hexagonal (αH, d-spacing 4.2 Å), orthorhombic (βO, 3.8 Å), and triclinic (βT, 3.5 Å) . The dominant αH polymorph exhibits lower melting entropy (46 J/mol·K vs. 137 J/mol·K for βO), favoring stability in emulsified systems . Variable-temperature FTIR correlates chain disorder with intensity loss in CH2 rocking (720 cm⁻¹) and twisting (1295 cm⁻¹) bands above 50°C .

Antioxidant Mechanisms and Functional Efficacy

Radical Scavenging Kinetics

DPPH assay demonstrates 92.4% radical inhibition at 0.5 mM concentration (EC50 = 0.18 mM), outperforming α-tocopherol (EC50 = 0.29 mM) under identical conditions . Stopped-flow kinetics reveal bimolecular rate constants (k2) of 1.2×10³ M⁻¹s⁻¹ for superoxide anion quenching, facilitated by electron donation from the enediol moiety . In linoleate peroxidation models, 100 μM ascorbyl oleate delays conjugated diene formation by 8.2 hours, comparable to BHT (7.9 hours) .

Synergistic Stabilization Effects

Co-lyophilization with β-carotene enhances photostability by 78% under UV irradiation (λ = 365 nm, 10 mW/cm²), attributed to micellar encapsulation and radical interception . Accelerated stability testing (40°C/75% RH) shows ascorbyl oleate retains 89% potency after 6 months versus 34% for unesterified ascorbic acid in oil-in-water emulsions .

Industrial Applications and Formulation Considerations

Pharmaceutical Delivery Systems

Ascorbyl oleate micelles (10% w/v) increase curcumin solubility to 1.2 mg/mL (40-fold enhancement) with 85% encapsulation efficiency . In vitro release studies (pH 7.4, 37°C) demonstrate sustained payload delivery over 72 hours, following Higuchi kinetics (R² = 0.96) . Cytotoxicity screening (MTT assay) confirms biocompatibility up to 500 μg/mL in HepG2 cells .

Food Preservation Applications

In bulk soybean oil, 0.05% ascorbyl oleate reduces peroxide value (PV) from 12.1 to 4.3 meq/kg after 30 days at 25°C, outperforming ascorbyl palmitate (PV = 6.8 meq/kg) . Sensory evaluation panels detect no rancidity odors in fortified mayonnaise stored 6 months at 4°C, contrasting with control samples showing significant off-flavors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume